Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515959
InChI: InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-8(12)7(4-6)11(13,14)15/h2-4,9H,5,16H2,1H3
SMILES: COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N
Molecular Formula: C11H11F4NO2
Molecular Weight: 265.20 g/mol

Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate

CAS No.:

Cat. No.: VC13515959

Molecular Formula: C11H11F4NO2

Molecular Weight: 265.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate -

Specification

Molecular Formula C11H11F4NO2
Molecular Weight 265.20 g/mol
IUPAC Name methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate
Standard InChI InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-8(12)7(4-6)11(13,14)15/h2-4,9H,5,16H2,1H3
Standard InChI Key AMPVMVUUZWKQNP-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N
Canonical SMILES COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate (IUPAC name: methyl (2R)-2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate) features a chiral center at the second carbon atom, conferring stereochemical specificity critical to its biological interactions . The molecular formula C₁₁H₁₁F₄NO₂ and a molecular weight of 265.20 g/mol underscore its moderate complexity . Key structural elements include:

  • A phenyl ring substituted with fluorine at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position.

  • An amino group (-NH₂) and a methyl ester (-COOCH₃) moiety on the propanoate backbone.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₁F₄NO₂
Molecular Weight265.20 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot reported
Melting PointNot reported
LogP (Lipophilicity)Estimated ~2.5–3.0

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the fluorine atom contributes to electronic effects, stabilizing molecular interactions.

Synthesis and Production

Industrial synthesis of this compound involves multi-step organic reactions optimized for yield and purity. While proprietary methods dominate commercial production, general pathways include:

Key Synthetic Steps

  • Starting Material Preparation: 4-Fluoro-3-(trifluoromethyl)benzaldehyde or analogous precursors are functionalized to introduce reactive sites.

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.

  • Esterification: Reaction with methanol under acidic or enzymatic conditions to form the methyl ester.

Industrial protocols prioritize catalytic efficiency and green chemistry principles, though specific details remain confidential .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s fluorinated aromatic system makes it a valuable precursor in drug discovery, particularly for molecules targeting:

  • Central Nervous System (CNS) Disorders: Enhanced blood-brain barrier penetration due to lipophilicity.

  • Antimicrobial Agents: Fluorine’s electronegativity disrupts microbial enzyme function.

Material Science

Incorporation into liquid crystals and polymers leverages its thermal stability and electronic properties.

Biochemical Studies

As a fluorinated amino acid analog, it probes enzyme-substrate interactions, elucidating mechanisms of amino acid transporters.

Hazard CategoryPrecautionary Measures
Acute ToxicityAvoid inhalation/ingestion
Environmental ImpactDispose via certified methods
SupplierLocationPurity Grade
NetChem, Inc.United StatesResearch

Future Perspectives

Advances in asymmetric synthesis could streamline production, while computational modeling may reveal novel biological targets. Collaboration between academia and industry will be pivotal in unlocking its full potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator